1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride
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Overview
Description
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that incorporates naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-1-(naphthalen-1-yl)ethylamine.
Formation of Imidazole: The amine is then reacted with glyoxal and formaldehyde in the presence of an acid catalyst to form the imidazole ring.
Quaternization: The imidazole derivative is quaternized using an alkyl halide, such as methyl chloride, to form the final ionic liquid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The naphthalene moieties can be oxidized to form naphthoquinones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange reactions can be carried out using silver salts of the desired anion.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride involves its interaction with various molecular targets:
Catalysis: The imidazolium cation can stabilize transition states and intermediates in catalytic reactions.
Biological Activity: The naphthalene moieties can intercalate with DNA, leading to potential antimicrobial effects.
Material Science: The ionic nature of the compound contributes to its ability to form conductive and self-assembling materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dialkylimidazolium Chlorides: These compounds share the imidazolium core but lack the chiral naphthalene substituents.
1,3-Bis((S)-1-phenylethyl)imidazolium Chloride: Similar in structure but with phenyl groups instead of naphthalene.
Properties
IUPAC Name |
1,3-bis[(1S)-1-naphthalen-1-ylethyl]imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N2.ClH/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;/h3-21H,1-2H3;1H/q+1;/p-1/t20-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAWYJVJOCDY-GUTACTQSSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@@H](C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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